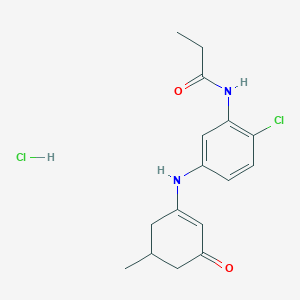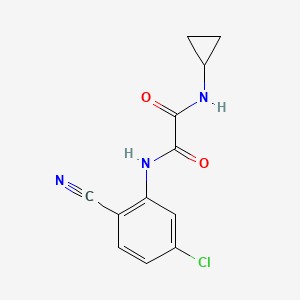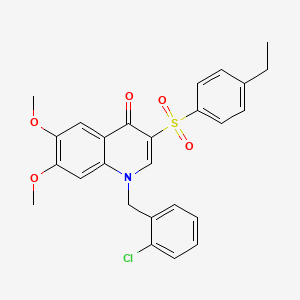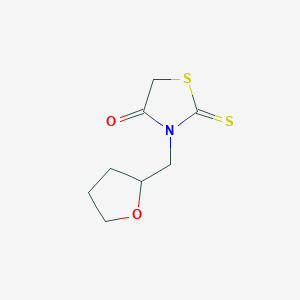
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as OTZ, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTZ belongs to the thiazolidinone family and has a unique sulfur atom in its structure, which makes it a promising candidate for drug development.
作用機序
The exact mechanism of action of 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant defense. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to inhibit the PI3K/Akt/mTOR pathway, which is a major regulator of cell growth and survival.
Biochemical and Physiological Effects:
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has low solubility in water, which can limit its bioavailability. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not fully known.
将来の方向性
There are several future directions for research on 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one. One area of research is to further investigate the mechanism of action of 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one and identify its molecular targets. Another area of research is to test the safety and efficacy of 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one in animal models and clinical trials. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be tested for its potential applications in other diseases such as neurodegenerative disorders and autoimmune diseases.
合成法
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be synthesized using a one-pot reaction of 2-mercaptoacetic acid, ethyl acetoacetate, and 2-bromo-1-ethanol. The reaction involves the formation of a thiazolidinone ring by the reaction of the thiol group with the carbonyl group of ethyl acetoacetate, followed by the addition of the bromo group of 2-bromo-1-ethanol to the oxirane ring. The resulting product is then purified by recrystallization to obtain pure 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one.
科学的研究の応用
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to scavenge free radicals and prevent oxidative damage to cells. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c10-7-5-13-8(12)9(7)4-6-2-1-3-11-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKEHNWPGRDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)CSC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

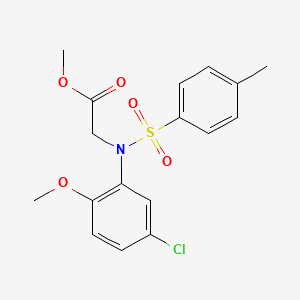
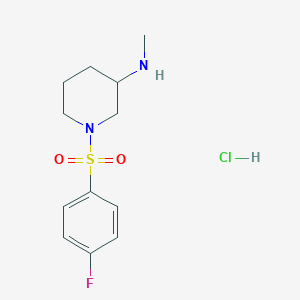

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2564177.png)


![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2564181.png)
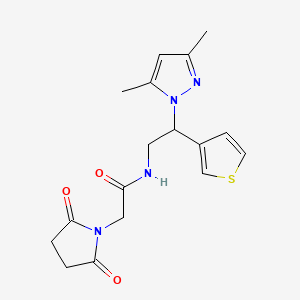
![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)
